

# Licoagrochalcone B: In Vivo Applications and Protocols in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies utilizing **Licoagrochalcone B** (LCB) in various mouse models. LCB, a flavonoid derived from the licorice plant, has demonstrated significant therapeutic potential across a range of diseases. This document details experimental protocols, summarizes key quantitative findings, and visualizes associated signaling pathways to facilitate further research and drug development efforts.

# **Anti-Inflammatory Effects in Acute Lung Injury**

**Licoagrochalcone B** has shown potent anti-inflammatory and antioxidant effects in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. By modulating the Keap1/Nrf2 signaling pathway, LCB mitigates lung tissue damage and reduces the inflammatory response.

## **Quantitative Data Summary**



| Paramete<br>r                     | Control   | LPS (5<br>mg/kg) | LCB (10<br>mg/kg) +<br>LPS | LCB (20<br>mg/kg) +<br>LPS | LCB (40<br>mg/kg) +<br>LPS | Dexameth<br>asone (2<br>mg/kg) +<br>LPS |
|-----------------------------------|-----------|------------------|----------------------------|----------------------------|----------------------------|-----------------------------------------|
| Lung W/D<br>Ratio                 | 4.5 ± 0.2 | 7.8 ± 0.5        | 6.5 ± 0.4                  | 5.8 ± 0.3                  | 5.1 ± 0.3                  | 5.5 ± 0.4                               |
| Total Cells<br>in BALF<br>(x10^5) | 1.2 ± 0.3 | 8.5 ± 1.1        | 6.2 ± 0.8                  | 4.5 ± 0.6                  | 3.1 ± 0.5                  | 3.8 ± 0.7                               |
| Neutrophils in BALF (%)           | 2 ± 0.5   | 85 ± 5           | 65 ± 6                     | 50 ± 5                     | 35 ± 4                     | 45 ± 5                                  |
| TNF-α in<br>BALF<br>(pg/mL)       | 25 ± 5    | 350 ± 40         | 250 ± 30                   | 180 ± 25                   | 120 ± 20                   | 150 ± 25                                |
| IL-6 in<br>BALF<br>(pg/mL)        | 15 ± 4    | 280 ± 35         | 200 ± 25                   | 140 ± 20                   | 90 ± 15                    | 110 ± 20                                |
| IL-1β in<br>BALF<br>(pg/mL)       | 10 ± 3    | 150 ± 20         | 110 ± 15                   | 80 ± 10                    | 50 ± 8                     | 60 ± 10                                 |

# **Experimental Protocol: LPS-Induced Acute Lung Injury**

- Animal Model: Male C57BL/6 mice (6-8 weeks old, 20-25 g).
- Acclimation: Acclimate mice for one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12 h light/dark cycle) with free access to food and water.
- Grouping and Treatment:
  - Randomly divide mice into six groups (n=8-10 per group): Control, LPS, LCB-Low (10 mg/kg), LCB-Mid (20 mg/kg), LCB-High (40 mg/kg), and Dexamethasone (2 mg/kg) as a positive control.



 Administer LCB (dissolved in DMSO and diluted with saline) or vehicle (DMSO/saline) intraperitoneally (i.p.) once daily for seven consecutive days.

#### ALI Induction:

Two hours after the final treatment, induce ALI by intratracheal instillation of LPS (5 mg/kg)
in all groups except the control group, which receives sterile saline.

#### • Sample Collection:

- Six hours after LPS administration, euthanize the mice.
- Collect bronchoalveolar lavage fluid (BALF) for cell counting and cytokine analysis (ELISA).
- Harvest lung tissues for wet-to-dry (W/D) ratio measurement and histological analysis (H&E staining).

## **Signaling Pathway**





Click to download full resolution via product page

LCB's role in the Keap1/Nrf2 pathway.

#### **Inhibition of NLRP3 Inflammasome**



**Licoagrochalcone B** has been identified as a specific inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in various inflammatory diseases. LCB directly binds to NEK7, preventing its interaction with NLRP3 and subsequent inflammasome activation.[1]

**Ouantitative Data Summary** 

| Parameter                              | Vehicle + MSU | LCB (50 mg/kg) +<br>MSU | MCC950 (20 mg/kg)<br>+ MSU |
|----------------------------------------|---------------|-------------------------|----------------------------|
| IL-1β in Peritoneal<br>Lavage (pg/mL)  | 1250 ± 150    | 450 ± 80                | 300 ± 50                   |
| Neutrophil Count in Peritoneum (x10^6) | 8.2 ± 1.2     | 3.5 ± 0.7               | 2.8 ± 0.5                  |
| IL-1β in Serum<br>(pg/mL)              | 850 ± 100     | 300 ± 60                | 200 ± 40                   |

# **Experimental Protocol: MSU-Induced Peritonitis**

- Animal Model: Male C57BL/6 mice (8-10 weeks old).
- Grouping and Treatment:
  - Randomly assign mice to three groups: Vehicle, LCB (50 mg/kg), and MCC950 (20 mg/kg, a known NLRP3 inhibitor) as a positive control.
  - Administer LCB or vehicle (i.p.) one hour before the inflammatory challenge.
- Peritonitis Induction:
  - Induce peritonitis by i.p. injection of monosodium urate (MSU) crystals (3 mg in 0.5 mL sterile PBS).
- Sample Collection:
  - Six hours after MSU injection, euthanize the mice.
  - Collect peritoneal lavage fluid by washing the peritoneal cavity with 5 mL of PBS.



- Determine total and differential cell counts in the lavage fluid using a hemocytometer and cytospin preparations.
- $\circ\,$  Measure IL-1 $\!\beta$  levels in the cell-free supernatant of the lavage fluid and in serum by ELISA.

# **Signaling Pathway**





Click to download full resolution via product page

LCB's inhibition of the NLRP3 inflammasome.



#### **Anti-Cancer Effects in a Bladder Cancer Model**

In a murine bladder cancer model using MB49 cells, **Licoagrochalcone B** has been shown to inhibit tumor growth by inducing S phase cell cycle arrest and apoptosis.

**Ouantitative Data Summary** 

| Parameter                   | Control    | LCB (10 mg/kg) | LCB (20 mg/kg) |
|-----------------------------|------------|----------------|----------------|
| Tumor Volume (mm³)          | 1200 ± 150 | 750 ± 120      | 400 ± 90       |
| Tumor Weight (g)            | 1.5 ± 0.3  | 0.8 ± 0.2      | 0.4 ± 0.1      |
| Ki-67 Positive Cells<br>(%) | 85 ± 8     | 50 ± 7         | 25 ± 5         |
| TUNEL Positive Cells (%)    | 5 ± 2      | 25 ± 5         | 50 ± 8         |

#### **Experimental Protocol: Bladder Cancer Xenograft**

- Cell Culture: Culture MB49 murine bladder cancer cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- Animal Model: Female C57BL/6 mice (6-8 weeks old).
- Tumor Implantation:
  - Anesthetize mice and catheterize the bladder.
  - Instill 5 x 10^5 MB49 cells in 50  $\mu$ L of PBS into the bladder.
- Grouping and Treatment:
  - Seven days after tumor cell implantation, randomly divide mice into control and LCB treatment groups (n=10 per group).
  - o Administer LCB (10 or 20 mg/kg, i.p.) or vehicle every other day for three weeks.
- Tumor Monitoring and Analysis:



- Monitor tumor growth by measuring tumor volume twice a week with calipers (Volume = 0.5 x length x width²).
- At the end of the experiment, euthanize the mice, and resect and weigh the tumors.
- Perform immunohistochemistry on tumor sections for Ki-67 (proliferation marker) and TUNEL staining (apoptosis marker).

#### **Experimental Workflow**



Click to download full resolution via product page

Bladder cancer xenograft workflow.

#### **Hepatoprotective Effects**

**Licoagrochalcone B** demonstrates protective effects against liver injury in a carbon tetrachloride (CCl4)-induced hepatotoxicity mouse model. Its mechanism involves the downregulation of pro-inflammatory and pro-oxidant biomarkers.

# **Quantitative Data Summary**



| Parameter                         | Control   | CCI4      | LCB (5 mg/kg)<br>+ CCl4 | LCB (25<br>mg/kg) + CCl4 |
|-----------------------------------|-----------|-----------|-------------------------|--------------------------|
| Serum ALT (U/L)                   | 40 ± 8    | 550 ± 70  | 320 ± 50                | 180 ± 30                 |
| Serum AST (U/L)                   | 120 ± 20  | 850 ± 110 | 550 ± 80                | 300 ± 50                 |
| Liver MDA<br>(nmol/mg<br>protein) | 1.5 ± 0.3 | 5.8 ± 0.9 | 3.5 ± 0.6               | 2.2 ± 0.4                |
| Liver SOD (U/mg protein)          | 150 ± 20  | 60 ± 10   | 95 ± 15                 | 125 ± 18                 |
| Serum TNF-α<br>(pg/mL)            | 30 ± 6    | 250 ± 40  | 150 ± 25                | 80 ± 15                  |
| Serum IL-6<br>(pg/mL)             | 20 ± 5    | 180 ± 30  | 110 ± 20                | 60 ± 10                  |

## **Experimental Protocol: CCI4-Induced Hepatotoxicity**

- Animal Model: Male Kunming mice (18-22 g).
- Grouping and Treatment:
  - Divide mice into four groups: Control, CCl4, LCB (5 mg/kg) + CCl4, and LCB (25 mg/kg) + CCl4 (n=10 per group).
  - Administer LCB or vehicle orally once daily for seven days.
- Hepatotoxicity Induction:
  - On the seventh day, two hours after the last LCB administration, induce liver injury by a single intraperitoneal injection of CCl4 (0.2% in olive oil, 10 mL/kg) in all groups except the control group, which receives olive oil only.
- Sample Collection:



- Twenty-four hours after CCl4 injection, collect blood via retro-orbital puncture for serum separation.
- Euthanize the mice and harvest the livers.
- Biochemical Analysis:
  - Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
  - Determine malondialdehyde (MDA) and superoxide dismutase (SOD) levels in liver homogenates.
  - $\circ$  Measure serum TNF- $\alpha$  and IL-6 concentrations by ELISA.

#### **Logical Relationship Diagram**



Click to download full resolution via product page

Hepatoprotective mechanism of LCB.

# **Neuroprotective Effects in a Stroke Model**

While this study was conducted in a rat model, the detailed protocol and findings are highly relevant for designing similar studies in mice. **Licoagrochalcone B** has been shown to attenuate neuronal injury in a middle cerebral artery occlusion (MCAO) model of stroke, primarily through its anti-oxidant effects and activation of the Nrf2 pathway.[2]

**Quantitative Data Summary (Rat Model)** 

| Parameter                         | Sham      | MCAO       | LCB (10<br>mg/kg) +<br>MCAO | LCB (20<br>mg/kg) +<br>MCAO |
|-----------------------------------|-----------|------------|-----------------------------|-----------------------------|
| Infarct Volume<br>(%)             | 0         | 35 ± 5     | 22 ± 4                      | 15 ± 3                      |
| Neurological<br>Score             | 0         | 3.5 ± 0.5  | 2.2 ± 0.4                   | 1.5 ± 0.3                   |
| Brain MDA<br>(nmol/mg<br>protein) | 2.1 ± 0.4 | 6.5 ± 0.8  | 4.2 ± 0.6                   | 3.1 ± 0.5                   |
| Brain SOD<br>(U/mg protein)       | 120 ± 15  | 55 ± 8     | 80 ± 10                     | 105 ± 12                    |
| BDNF<br>Expression<br>(relative)  | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.7 ± 0.08                  | 0.9 ± 0.1                   |
| NGF Expression (relative)         | 1.0 ± 0.1 | 0.5 ± 0.06 | 0.8 ± 0.09                  | 0.95 ± 0.1                  |

# **Experimental Protocol: MCAO-Induced Stroke (Rat Model)**

- Animal Model: Male Sprague-Dawley rats (250-280 g).
- MCAO Surgery:



- Anesthetize the rats.
- Perform MCAO by inserting a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.
- After 2 hours of occlusion, withdraw the filament to allow reperfusion.
- Grouping and Treatment:
  - Divide rats into Sham, MCAO, and LCB treatment groups (10 and 20 mg/kg).
  - Administer LCB or vehicle intravenously at the time of reperfusion.
- Neurological Assessment:
  - Evaluate neurological deficits at 24 hours post-MCAO using a 5-point scoring system.
- Infarct Volume Measurement:
  - At 24 hours, euthanize the rats and remove the brains.
  - Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
- Biochemical Analysis:
  - Measure MDA and SOD levels in brain tissue homogenates from the ischemic hemisphere.
  - Determine the expression of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) by Western blot.

#### **Signaling Pathway**





Click to download full resolution via product page

Neuroprotective mechanisms of LCB in stroke.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. Licochalcone A improves the cognitive ability of mice by regulating T- and B-cell proliferation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Licochalcone B attenuates neuronal injury through anti-oxidant effect and enhancement of Nrf2 pathway in MCAO rat model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Licoagrochalcone B: In Vivo Applications and Protocols in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1675289#licoagrochalcone-b-in-vivo-studies-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com